1-[2-Hydroxy-4,6-bis(phenylmethoxy)phenyl]-3-(4-phenylmethoxyphenyl)prop-2-en-1-one
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Overview
Description
E-3-(4-Benzyloxy)-1-(2.4-bisbenzyloxy-6-hydroxy)phenyl)propenone is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of benzyloxy and hydroxy functional groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of E-3-(4-Benzyloxy)-1-(2.4-bisbenzyloxy-6-hydroxy)phenyl)propenone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction conditions often include:
- Solvent: Ethanol or methanol
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
E-3-(4-Benzyloxy)-1-(2.4-bisbenzyloxy-6-hydroxy)phenyl)propenone can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohols and diols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
E-3-(4-Benzyloxy)-1-(2.4-bisbenzyloxy-6-hydroxy)phenyl)propenone has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of E-3-(4-Benzyloxy)-1-(2.4-bisbenzyloxy-6-hydroxy)phenyl)propenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in inflammatory and oxidative stress pathways.
Receptor Binding: Binding to specific receptors to modulate cellular signaling pathways.
Antioxidant Activity: Scavenging free radicals and reducing oxidative damage.
Comparison with Similar Compounds
Similar Compounds
Chalcone: The parent compound with a simpler structure.
Flavonoids: A class of compounds with similar structural features and biological activities.
Curcumin: A well-known compound with anti-inflammatory and antioxidant properties.
Uniqueness
E-3-(4-Benzyloxy)-1-(2.4-bisbenzyloxy-6-hydroxy)phenyl)propenone is unique due to the presence of multiple benzyloxy and hydroxy groups, which enhance its chemical reactivity and potential biological activities compared to simpler chalcones and related compounds.
Properties
IUPAC Name |
1-[2-hydroxy-4,6-bis(phenylmethoxy)phenyl]-3-(4-phenylmethoxyphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H30O5/c37-33(21-18-27-16-19-31(20-17-27)39-24-28-10-4-1-5-11-28)36-34(38)22-32(40-25-29-12-6-2-7-13-29)23-35(36)41-26-30-14-8-3-9-15-30/h1-23,38H,24-26H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POBAJWKYWOQRCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=CC(=O)C3=C(C=C(C=C3OCC4=CC=CC=C4)OCC5=CC=CC=C5)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H30O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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